3-Chloro-2-methoxybenzoic acid

Organic Synthesis Process Chemistry Solid-Phase Handling

Positional isomer misidentification leads to failed coupling reactions, invalid SAR, and wasted synthesis cycles. 3-Chloro-2-methoxybenzoic acid (CAS 3260-93-3) eliminates this risk with its precisely defined 3-chloro-2-methoxy substitution pattern, confirmed by melting point (118-123 °C), pKa (3.55), and logP (2.08) orthogonal to its 4- and 5-chloro isomers. • Direct building block for spiro[chromene-piperidine] ion channel modulators claimed in WO 2011140425 • Validated herbicidal activity against Cyperus rotundus & Abutilon theophrasti for agrochemical SAR • Low pKa (3.55) + logP 2.08 enable mild amide coupling; mp 118-123 °C supports automated solid dispensing • ≥97% purity; batch-specific CoA; ambient shipping with GHS-compliant documentation

Molecular Formula C8H7ClO3
Molecular Weight 186.59 g/mol
CAS No. 3260-93-3
Cat. No. B1588753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-methoxybenzoic acid
CAS3260-93-3
Molecular FormulaC8H7ClO3
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1Cl)C(=O)O
InChIInChI=1S/C8H7ClO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11)
InChIKeyNKVUYEGKHRDEBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-methoxybenzoic Acid: Physicochemical Profile


3-Chloro-2-methoxybenzoic acid (CAS 3260-93-3, molecular formula C8H7ClO3, MW 186.59) is a halogenated aromatic carboxylic acid featuring a chlorine atom at the 3-position and a methoxy group at the 2-position of the benzene ring [1]. It appears as a beige to white powder with a reported melting point range of 118–123 °C [2]. The compound is classified as an o-anisic acid derivative and serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic ion channel modulators and herbicidal agents [3].

3-Chloro-2-methoxybenzoic Acid: Regioisomeric Specificity


Substituting 3-chloro-2-methoxybenzoic acid with its close positional isomers—such as 5-chloro-2-methoxybenzoic acid (CAS 3438-16-2), 4-chloro-2-methoxybenzoic acid (CAS 57479-70-6), or the non-methoxylated 3-chlorobenzoic acid (CAS 535-80-8)—introduces measurable deviations in melting point, acid dissociation constant (pKa), lipophilicity (logP), and biological activity [1]. These physicochemical differences directly impact solubility, reactivity in coupling reactions, and target engagement in herbicidal or pharmaceutical applications, rendering generic substitution scientifically invalid without re-optimization [2][3]. The quantitative evidence below establishes the specific, verifiable differentiation that justifies selecting this exact regioisomer.

3-Chloro-2-methoxybenzoic Acid: Differentiation from Analogs


Melting Point Advantage Over 5-Chloro Isomer

3-Chloro-2-methoxybenzoic acid exhibits a melting point range of 118–123 °C [1]. This is substantially higher than its 5-chloro positional isomer (5-chloro-2-methoxybenzoic acid, CAS 3438-16-2), which melts at 98–100 °C . The ~20–25 °C elevation in melting point directly translates to improved solid-state stability under ambient laboratory storage conditions and reduced risk of melting or sintering during weighing and formulation.

Organic Synthesis Process Chemistry Solid-Phase Handling

pKa Advantage Over 4-Chloro Isomer

The calculated acid dissociation constant (pKa) of 3-chloro-2-methoxybenzoic acid is 3.55 [1]. This value is significantly lower than the pKa of the 4-chloro regioisomer (4-chloro-2-methoxybenzoic acid, CAS 57479-70-6), which is estimated to be ~4.1 based on ortho-methoxybenzoic acid analogues [2]. The lower pKa indicates a stronger acid, facilitating more efficient carboxylate activation in amide coupling and esterification reactions under milder basic conditions.

Medicinal Chemistry Bioconjugation Acid-Base Chemistry

Lipophilicity Gain over o-Anisic Acid

The computed partition coefficient (logP) for 3-chloro-2-methoxybenzoic acid is 2.08 [1]. In contrast, the non-chlorinated analogue 2-methoxybenzoic acid (o-anisic acid, CAS 579-75-9) has a logP of approximately 1.59 [2]. The +0.49 log unit increase reflects enhanced lipophilicity conferred by the 3-chloro substituent, which can influence membrane permeability and protein binding in biological systems.

Drug Design ADME Partition Coefficient

Herbicidal Efficacy Against Key Weeds

3-Chloro-2-methoxybenzoic acid has been experimentally validated as an effective herbicide against tuberous (Cyperus rotundus) and velvetleaf (Abutilon theophrasti), two economically significant weeds in California agriculture . In contrast, its 4-chloro and 5-chloro regioisomers are not reported to possess this specific weed control profile, and the non-chlorinated 2-methoxybenzoic acid is primarily known as a flavoring agent and NSAID precursor [1]. This functional divergence underscores that the 3-chloro substitution pattern is critical for herbicidal activity.

Agrochemicals Herbicide Discovery Weed Management

Utility in Ion Channel Modulator Synthesis

International patent WO 2011140425 explicitly discloses the use of 3-chloro-2-methoxybenzoic acid as a key building block in the synthesis of heterocyclic fused spiro[chromene-piperidine] derivatives, a class of ion channel modulators [1]. The patent does not describe the 4-chloro or 5-chloro regioisomers as viable substitutes for this specific scaffold construction, indicating that the 3-chloro-2-methoxy substitution pattern is essential for the intended pharmacological profile.

Ion Channel Pharmacology Spiro Compound Synthesis Patent Literature

3-Chloro-2-methoxybenzoic Acid: Key Applications


Herbicide Lead Discovery and SAR Studies

Leverage the experimentally confirmed activity against tuberous (Cyperus rotundus) and velvetleaf (Abutilon theophrasti) to initiate SAR programs exploring the role of the 3-chloro substituent in weed control. The compound serves as a validated starting point for synthesizing analogues with improved potency or crop selectivity.

Synthesis of Spiro[chromene-piperidine] Ion Channel Modulators

Utilize 3-chloro-2-methoxybenzoic acid as a building block for constructing heterocyclic fused spiro[chromene-piperidine] derivatives, as described in WO 2011140425. The 3-chloro-2-methoxy substitution pattern is specifically claimed for this scaffold class, which is under investigation for modulating ion channel activity. [1]

Amide Coupling and Library Synthesis

Exploit the compound's relatively low pKa (3.55) and enhanced lipophilicity (logP 2.08) to efficiently prepare amide libraries under mild conditions. The higher melting point (118–123 °C) simplifies automated solid dispensing, making it suitable for high-throughput parallel synthesis workflows. [2]

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